REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH2:10][C:9](O)([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[N:8]([C:18]2[CH:19]=[N:20][C:21]([O:24][CH3:25])=[CH:22][CH:23]=2)[N:7]=1)=[O:5])[CH3:2].C(O)(=O)C>C(O)C>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[N:8]([C:18]2[CH:19]=[N:20][C:21]([O:24][CH3:25])=[CH:22][CH:23]=2)[N:7]=1)=[O:5])[CH3:2]
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Name
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5-hydroxy-1-(6-methoxy-3-pyridyl)-5-(2-pyridyl)-4,5-dihydropyrazole-3-carboxylic acid ethyl ester
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Quantity
|
0.546 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=NN(C(C1)(C1=NC=CC=C1)O)C=1C=NC(=CC1)OC
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Name
|
|
Quantity
|
11 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
|
0.456 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Type
|
CUSTOM
|
Details
|
by stirring at 105° C. for 4 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled in air
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Type
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CUSTOM
|
Details
|
Subsequently, the reaction mixture was partitioned by use of saturated aqueous solution of sodium hydrogencarbonate, water, and ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate anhydrate
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Type
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FILTRATION
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Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified through silica gel column chromatography (hexane-ethyl acetate)
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Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1)C1=NC=CC=C1)C=1C=NC(=CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |